Spiro[2.6]nonane-4-carboximidamide
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Overview
Description
Spiro[2.6]nonane-4-carboximidamide is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound has the molecular formula C₁₀H₁₈N₂ and a molecular weight of 166.26 g/mol Spirocyclic compounds like Spiro[2
Preparation Methods
The synthesis of Spiro[2.6]nonane-4-carboximidamide involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the spirocyclic core can be constructed using a tandem Nazarov cyclization followed by a semipinacol rearrangement . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced catalytic processes and controlled reaction environments.
Chemical Reactions Analysis
Spiro[2.6]nonane-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the spirocyclic ring.
Addition: Electrophilic addition reactions can also take place, particularly at the double bonds present in the structure.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations
Scientific Research Applications
Spiro[2.6]nonane-4-carboximidamide has a wide range of scientific research applications:
Biology: The unique structure of spirocyclic compounds makes them interesting targets for biological studies, particularly in understanding their interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of Spiro[2.6]nonane-4-carboximidamide involves its interaction with specific molecular targets, often through binding to active sites on enzymes or receptors. The spirocyclic structure allows for unique spatial arrangements that can enhance binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .
Comparison with Similar Compounds
Spiro[2.6]nonane-4-carboximidamide can be compared with other spirocyclic compounds such as Spiro[4.4]nonane and Spiro[5.5]undecane. These compounds share the common feature of having two rings connected through a single atom, but they differ in the size and nature of the rings:
Spiro[4.4]nonane: This compound has a similar spirocyclic structure but with different ring sizes, leading to variations in chemical reactivity and physical properties.
Spiro[5.5]undecane:
The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Spiro[2.6]nonane-4-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a spirocyclic structure, which is characterized by two rings sharing a single atom. This unique configuration contributes to its biological activity, particularly in the context of antimicrobial and anticancer properties. The compound can be represented by the molecular formula C10H16N2 and has distinct physicochemical properties that influence its interaction with biological systems.
Antimicrobial Activity
Research indicates that spiro compounds, including spiro[2.6]nonane derivatives, exhibit significant antimicrobial properties. A study evaluating various spiro compounds demonstrated their effectiveness against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using microbroth dilution methods, revealing potent activity compared to standard antibiotics .
Table 1: Antimicrobial Activity of Spiro Compounds
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
Anticancer Properties
The spirocyclic framework has also been linked to anticancer activity. In vitro studies have shown that certain derivatives of spiro[2.6]nonane can inhibit the proliferation of cancer cell lines. For instance, compounds derived from this scaffold have been tested against human colon carcinoma cells, exhibiting selective cytotoxic effects that warrant further investigation .
Case Study: Anticancer Activity
A notable study involved the synthesis of several spiro compounds, including spiro[2.6]nonane derivatives, which were evaluated for their cytotoxicity against various cancer cell lines. Results indicated that some derivatives demonstrated significant selectivity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for future drug development .
The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules, including proteins and nucleic acids. Molecular docking studies suggest that these compounds may intercalate with DNA or inhibit specific enzymes involved in microbial resistance mechanisms . This mode of action is crucial for understanding how these compounds can be developed into effective therapeutics.
Properties
Molecular Formula |
C10H18N2 |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
spiro[2.6]nonane-9-carboximidamide |
InChI |
InChI=1S/C10H18N2/c11-9(12)8-4-2-1-3-5-10(8)6-7-10/h8H,1-7H2,(H3,11,12) |
InChI Key |
VYCZYOWEXCVGSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C2(CC1)CC2)C(=N)N |
Origin of Product |
United States |
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